2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O2S2/c15-14(16,17)8-5-6-12(10(7-8)19(20)21)23-13-18-9-3-1-2-4-11(9)22-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGPVSGEMQVJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit certain enzymes such as cytochrome p450.
Mode of Action
For instance, if it inhibits an enzyme, it could prevent the enzyme from catalyzing its usual reactions.
Biological Activity
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole (commonly referred to as compound 1) is a member of the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a nitro group and a trifluoromethyl group that contribute to its reactivity and biological interactions. The purpose of this article is to explore the biological activity of compound 1, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H7F3N2O2S2
- Molar Mass : 356.43 g/mol
- CAS Number : 628303
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives, including compound 1. Research indicates that these compounds can inhibit cell growth in various cancer cell lines. For instance, a study on related benzothiazole derivatives demonstrated significant cytotoxicity against pancreatic cancer cells with a mechanism potentially involving the modulation of apoptotic pathways and cell cycle arrest .
Table 1: Antiproliferative Effects of Compound 1
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| AsPC-1 (Pancreatic) | 0.5 | Induction of apoptosis |
| BxPC-3 (Pancreatic) | 0.6 | Cell cycle arrest |
| PTJ64i (Paraganglioma) | 0.4 | Inhibition of proliferation |
The mechanisms through which compound 1 exerts its biological effects are multifaceted:
- Targeting Enzymes : Compound 1 has been shown to interact with specific enzymes involved in cancer metabolism, such as fatty acid amide hydrolase (FAAH), which is crucial for endocannabinoid degradation. Inhibition of FAAH can lead to increased levels of endocannabinoids that promote apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the cytotoxic effects observed with benzothiazole derivatives. Increased ROS levels can lead to oxidative stress, ultimately resulting in cell death .
Study on Anticancer Activity
A notable study published in Pharmaceuticals explored the structure-activity relationships (SAR) of various benzothiazole derivatives, including compound 1. The study found that modifications to the aromatic rings significantly influenced the antiproliferative potency against specific cancer cell lines. Compound 1 exhibited superior activity compared to many analogs due to its unique trifluoromethyl substitution, which enhanced lipophilicity and cellular uptake .
Synergistic Effects with Other Agents
Another critical aspect of compound 1's biological activity is its potential synergistic effects when combined with other chemotherapeutic agents. In vitro studies have shown that low concentrations of compound 1 can enhance the efficacy of gemcitabine, a standard treatment for pancreatic cancer. This combination resulted in a more pronounced reduction in cell viability compared to either agent alone, suggesting a promising avenue for clinical application .
Comparison with Similar Compounds
2-(3-Trifluoromethyl-phenyl)-benzothiazole (CAS 133389-19-2)
- Structure : Lacks the thio linkage and nitro group. The benzothiazole is directly attached to a 3-CF₃-substituted phenyl ring.
- Implications: The absence of -NO₂ and thioether reduces electron-withdrawing effects and alters π-electron distribution. This may decrease binding affinity in enzyme interactions compared to the target compound .
AChE-Inhibiting Thiazole Analogs (e.g., 2e, 2g from )
- Structure : Feature 4-(4-(trifluoromethyl)phenyl)thiazole groups without nitro substituents.
- Implications: The -CF₃ group in these analogs facilitates π–π interactions with Trp286 in acetylcholinesterase (AChE).
Physicochemical Properties
- Key Observations :
- The target compound’s higher molecular weight (366.33 g/mol) compared to 2-(3-CF₃-phenyl)-benzothiazole (271.28 g/mol) suggests increased hydrophobicity, which could impact solubility.
- Bulky hybrids like 9c exhibit higher melting points (~200°C), likely due to rigid triazole and bromophenyl groups, whereas the target compound’s melting point remains uncharacterized .
Preparation Methods
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Step 1: Synthesis of 2-Chloro-1,3-benzothiazole
Benzothiazole derivatives are commonly prepared via cyclization of 2-aminothiophenol with carboxylic acid chlorides. For example, 2-chlorobenzothiazole can be synthesized by reacting 2-aminothiophenol with phosgene (COCl₂) in dichloromethane at 0–5°C.
Step 2: Preparation of 2-Nitro-4-(trifluoromethyl)thiophenol
The thiol precursor is synthesized by reducing 2-nitro-4-(trifluoromethyl)phenyl disulfide. A mixture of 2-nitro-4-(trifluoromethyl)benzene sulfonyl chloride and thiourea in ethanol under reflux yields the disulfide, which is reduced with lithium aluminum hydride (LiAlH₄) to the thiol.
Step 3: Thioether Formation
2-Chlorobenzothiazole reacts with 2-nitro-4-(trifluoromethyl)thiophenol in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via SNAr, with the thiolate anion displacing chloride:
$$
\text{C}7\text{H}4\text{ClNS} + \text{HS-C}6\text{H}3(\text{CF}3)(\text{NO}2) \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{14}\text{H}7\text{F}3\text{N}2\text{O}2\text{S}2 + \text{KCl} + \text{H}_2\text{O}
$$
Yield: ~68%.
Route 2: Ullmann-Type Coupling
Step 1: Synthesis of 2-Iodo-1,3-benzothiazole
Iodination of 1,3-benzothiazole using iodine monochloride (ICl) in acetic acid at 60°C provides 2-iodobenzothiazole.
Step 2: Coupling with 2-Nitro-4-(trifluoromethyl)thiophenol
A copper(I)-catalyzed Ullmann reaction couples the iodo-benzothiazole with the thiophenol. Conditions: CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 24 hours:
$$
\text{C}7\text{H}4\text{INS} + \text{HS-C}6\text{H}3(\text{CF}3)(\text{NO}2) \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{C}{14}\text{H}7\text{F}3\text{N}2\text{O}2\text{S}2 + \text{HI}
$$
Yield: ~72%.
Route 3: Microwave-Assisted One-Pot Synthesis
Step 1: In Situ Generation of Benzothiazole-Thiol Intermediate
A mixture of 2-aminothiophenol, 2-nitro-4-(trifluoromethyl)benzoyl chloride, and polyphosphoric acid (PPA) is irradiated under microwave conditions (150°C, 300 W) for 15 minutes. This simultaneously forms the benzothiazole core and introduces the thio-linked aryl group:
$$
\text{C}6\text{H}5\text{NS} \cdot \text{NH}2 + \text{ClCO-C}6\text{H}3(\text{CF}3)(\text{NO}2) \xrightarrow{\text{PPA, MW}} \text{C}{14}\text{H}7\text{F}3\text{N}2\text{O}2\text{S}2 + \text{HCl} + \text{H}2\text{O}
$$
Yield: ~85%.
Optimization and Challenges
Nitro Group Stability
The nitro group’s susceptibility to reduction under acidic or high-temperature conditions necessitates mild reaction environments. Route 3’s microwave method minimizes decomposition by shortening reaction times.
Trifluoromethyl Compatibility
The -CF₃ group’s electron-withdrawing nature enhances electrophilicity at the para position but may hinder thiolate nucleophilicity. Polar aprotic solvents like DMF stabilize intermediates, improving yields in Routes 1 and 2.
Purification Techniques
Column chromatography using silica gel (ethyl acetate/hexane, 1:4) effectively isolates the product. Recrystallization from ethanol-water (7:3) enhances purity (>98% by HPLC).
Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.1 Hz, 1H, Ar-H), 8.38 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 7.98–7.89 (m, 2H, benzothiazole-H), 7.63–7.55 (m, 2H, benzothiazole-H), 7.52 (d, J = 8.5 Hz, 1H, Ar-H).
- FT-IR (KBr): ν 1530 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym), 1120 cm⁻¹ (C-F).
- HRMS (ESI+): m/z calc. for C₁₄H₇F₃N₂O₂S₂ [M+H]⁺: 379.0132; found: 379.0135.
Comparative Analysis of Methods
| Parameter | Route 1 (SNAr) | Route 2 (Ullmann) | Route 3 (Microwave) |
|---|---|---|---|
| Yield (%) | 68 | 72 | 85 |
| Reaction Time (h) | 12 | 24 | 0.25 |
| Catalyst | None | CuI | PPA |
| Solvent | DMF | Toluene | Solvent-free |
| Scalability | Moderate | Low | High |
Industrial Feasibility
Route 3’s microwave-assisted approach is most viable for large-scale production due to its high yield and rapid kinetics. However, Route 1 remains preferable for laboratories lacking specialized equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
